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Oregon-BAPTA Green 1AM (OGB-1 AM) is a high-affinity, cell-permeant fluorescent indicator

for intracellular calcium (Ca²⁺). Its robust spectroscopic properties and ease of loading have

established it as a valuable tool in neuroscience for investigating the intricate dynamics of Ca²⁺

signaling in both healthy and pathological states. This guide provides a comprehensive

overview of OGB-1 AM's core principles, detailed experimental protocols for its application, and

its utility in dissecting complex neuronal processes.

Core Principles of Oregon-BAPTA Green 1AM
Oregon-BAPTA Green 1AM is the acetoxymethyl (AM) ester form of the Ca²⁺ chelator 1,2-

bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) conjugated to the Oregon

Green™ 488 fluorophore. The AM ester modification renders the molecule lipophilic, allowing it

to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular

esterases cleave the AM ester groups, trapping the now membrane-impermeant Oregon Green

BAPTA-1 in the cytoplasm.

Upon binding to Ca²⁺, Oregon Green BAPTA-1 undergoes a conformational change that results

in a significant increase in its fluorescence quantum yield. This property allows for the sensitive

detection of changes in intracellular Ca²⁺ concentration. Notably, OGB-1 AM exhibits a

substantial, approximately 14-fold increase in fluorescence intensity upon Ca²⁺ saturation with

minimal wavelength shift, making it suitable for intensity-based measurements.
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Quantitative Data
For precise and reproducible experimental design, a thorough understanding of the quantitative

properties of OGB-1 AM is essential. The following table summarizes its key spectral and

chemical characteristics.

Property Value Reference

Excitation Wavelength (λex) ~494 nm

Emission Wavelength (λem) ~523 nm

Dissociation Constant (Kd) for

Ca²⁺
~170 nM

Quantum Yield (Φ) 0.91

Molar Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹

Fluorescence Intensity

Increase
~14-fold

Molecular Weight 1258.06 g/mol

Experimental Protocols
The successful application of OGB-1 AM hinges on appropriate loading and imaging protocols.

Below are detailed methodologies for common neuroscience research models.

Protocol 1: Loading of OGB-1 AM into Cultured Neurons
This protocol is suitable for primary neuronal cultures or neuronal cell lines.

Materials:

Oregon-BAPTA Green 1AM (OGB-1 AM)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127 (20% solution in DMSO)
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Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Probenecid (optional)

Cultured neurons on coverslips or in imaging plates

Procedure:

Stock Solution Preparation: Prepare a 2-5 mM stock solution of OGB-1 AM in anhydrous

DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-

thaw cycles.

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the OGB-1

AM stock solution. Prepare a loading buffer by diluting the stock solution in a physiological

buffer (e.g., HBSS) to a final concentration of 2-10 µM. To aid in solubilization and prevent

dye sequestration, add Pluronic® F-127 to a final concentration of 0.02-0.04%. If using cells

that express organic anion transporters, which can extrude the dye, consider adding

probenecid (1-2 mM) to the loading buffer.

Cell Loading: Remove the culture medium from the cells and replace it with the OGB-1 AM

loading buffer.

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary

depending on the cell type and should be determined empirically.

Wash: After incubation, gently wash the cells two to three times with a fresh physiological

buffer (with or without probenecid) to remove extracellular dye.

De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at room

temperature to allow for complete de-esterification of the dye by intracellular esterases.

Imaging: The cells are now ready for calcium imaging experiments.
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Protocol 2: In Vivo Two-Photon Calcium Imaging in
Rodents
This protocol outlines the general steps for bulk loading of OGB-1 AM for in vivo two-photon

imaging in the rodent brain.

Materials:

Oregon-BAPTA Green 1AM (OGB-1 AM)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127 (20% solution in DMSO)

Artificial cerebrospinal fluid (aCSF)

Anesthesia and surgical equipment

Two-photon microscope

Procedure:

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a

craniotomy over the brain region of interest.

Dye Preparation: Prepare a 10 mM stock solution of OGB-1 AM in 20% Pluronic F-127 in

DMSO. Immediately before injection, dilute this stock solution to 1 mM in aCSF.

Micropipette Loading: Load the OGB-1 AM solution into a glass micropipette.

Dye Injection: Carefully lower the micropipette into the brain to the desired depth. Pressure-

eject the dye solution into the brain tissue. Multiple small injections can be made to cover a

larger area.

Incubation: Allow 1-2 hours for the dye to be taken up by the cells and for the AM ester to be

cleaved.
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Imaging: The animal can then be transferred to the stage of the two-photon microscope for

imaging. Use an appropriate excitation wavelength (typically around 800 nm for two-photon

excitation of OGB-1).

Anesthetize and secure
animal in stereotaxic frame

Perform craniotomy over
region of interest

Pressure-eject dye
into brain tissue

Prepare 1 mM OGB-1 AM
in aCSF with Pluronic F-127

Load dye solution
into micropipette

Allow 1-2 hours for
dye uptake and cleavage

Image with
two-photon microscope
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Applications in Neuroscience
Visualizing Astrocyte-Neuron Communication
Astrocytes, once considered passive support cells, are now recognized as active participants in

synaptic transmission. OGB-1 AM has been instrumental in revealing the complex Ca²⁺
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dynamics within astrocytes and their communication with neurons. Astrocytes can respond to

neurotransmitters released from presynaptic terminals with elevations in intracellular Ca²⁺,

which can in turn trigger the release of gliotransmitters that modulate neuronal activity. OGB-1

AM allows for the visualization of these astrocytic Ca²⁺ signals, providing insights into the

intricate signaling network of the tripartite synapse.
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Investigating NMDA Receptor-Mediated Calcium Influx in
Synaptic Plasticity
Long-term potentiation (LTP), a cellular correlate of learning and memory, is often initiated by

Ca²⁺ influx through N-methyl-D-aspartate (NMDA) receptors. OGB-1 AM can be used to

directly visualize the postsynaptic Ca²⁺ transients that trigger the downstream signaling

cascades leading to LTP. By combining OGB-1 AM imaging with electrophysiological

recordings and pharmacological manipulations, researchers can dissect the precise role of

Ca²⁺ in the induction and expression of synaptic plasticity.
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Data Analysis Workflow
A standard method for analyzing calcium imaging data obtained with single-wavelength

indicators like OGB-1 AM is the calculation of the relative change in fluorescence (ΔF/F). This

normalization corrects for variations in dye concentration and illumination intensity.
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Calculate ΔF/F = (F - F₀) / F₀

Analyze Ca²⁺ transients
(amplitude, frequency, duration)
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Conclusion
Oregon-BAPTA Green 1AM remains a cornerstone of neuroscience research for its reliable

and sensitive reporting of intracellular Ca²⁺ dynamics. Its versatility across various

experimental models, from cultured cells to behaving animals, ensures its continued relevance

in unraveling the complexities of neuronal function. By following the detailed protocols and

understanding the core principles outlined in this guide, researchers can effectively leverage

OGB-1 AM to advance our understanding of the brain in both health and disease.

To cite this document: BenchChem. [Oregon-BAPTA Green 1AM: A Technical Guide for
Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386396#oregon-bapta-green-1am-applications-in-
neuroscience]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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